molecular formula C23H21FN2O3S B4962450 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide

Cat. No. B4962450
M. Wt: 424.5 g/mol
InChI Key: DBUOVOYGWHVYBP-UHFFFAOYSA-N
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Description

Quinazolinone and isoquinoline are both important structures in medicinal chemistry. They are part of a larger group of nitrogen-containing heterocycles . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Isoquinolines are a type of bicyclic compound, consisting of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of quinazolinone compounds often involves the use of anthranilic acid or one of its functional derivatives as the starting materials . An efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .


Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, a compound with a similar structure, N-[3-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, has a molecular formula of C19H22N4O4S and an average mass of 402.467 Da .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely. For example, an efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, a compound with a similar structure, N-[3-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, has a molecular formula of C19H22N4O4S and an average mass of 402.467 Da .

Scientific Research Applications

Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)

This compound is used in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs). DHPMs are synthesized via acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea . The DHPM core structure is found in bioactive marine alkaloids and has a broad spectrum of pharmacological applications .

Building Blocks of Synthetic Relevance

3,4-Dihydro-2-(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures. They are important as synthetic precursors of a variety of compounds with marked biological activity . This compound can be used as a building block for other relevant structures .

Antibacterial Effects

This compound is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects . It can be used to combat bacterial infections .

Inhibitors of Human Nitric Oxide Synthase Isoforms

It is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . These inhibitors can be used in the treatment of various diseases .

Tubulin Polymerization Inhibitory Activity

A new type of quinoline-sulfonamide derivative with tubulin polymerization inhibitory activity was discovered . This compound can be used as a lead compound for further modification .

Biological Activities

3,4-DHPo, such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal, have demonstrated this heterocycle’s potential in medicinal chemistry . This compound can be used in the development of new drugs .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. For example, for 3,4-Dihydro-2(1H)-quinolinone, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to wash with plenty of water if it comes into contact with skin .

Future Directions

The future directions for research on these compounds are likely to involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of quinazolinone and its derivatives, there is significant interest in developing novel synthetic routes towards these pharmaceutically important scaffolds .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOVOYGWHVYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide

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